molecular formula C26H28ClN3O3S B11403173 N-(3-chloro-4-methylphenyl)-2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}propanamide

N-(3-chloro-4-methylphenyl)-2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}propanamide

Cat. No.: B11403173
M. Wt: 498.0 g/mol
InChI Key: SGYBTIHWRUHPCJ-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHYLPHENYL)-2-{[2-(4-METHOXYPHENYL)-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}PROPANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a chlorinated phenyl group, a methoxyphenyl group, and a pyrano[4,3-d]pyrimidine moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-2-{[2-(4-METHOXYPHENYL)-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}PROPANAMIDE involves multiple steps, including the formation of the pyrano[4,3-d]pyrimidine core and subsequent functionalization. The synthetic route typically starts with the preparation of the pyrano[4,3-d]pyrimidine intermediate, followed by the introduction of the methoxyphenyl and chloromethylphenyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

N-(3-CHLORO-4-METHYLPHENYL)-2-{[2-(4-METHOXYPHENYL)-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acid and amine derivatives.

Scientific Research Applications

N-(3-CHLORO-4-METHYLPHENYL)-2-{[2-(4-METHOXYPHENYL)-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}PROPANAMIDE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biological studies to investigate the interactions with specific proteins or enzymes.

    Industry: The compound can be utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-2-{[2-(4-METHOXYPHENYL)-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-CHLORO-4-METHYLPHENYL)-2-{[2-(4-METHOXYPHENYL)-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}PROPANAMIDE can be compared with other similar compounds, such as:

    N-(4-CHLOROPHENYL)-4-METHYLBENZYLAMINE: This compound features a similar chlorinated phenyl group but lacks the pyrano[4,3-d]pyrimidine moiety.

    N-(4-METHOXYPHENYL)-4-METHYLBENZYLAMINE: Similar to the target compound but without the chlorinated phenyl group and pyrano[4,3-d]pyrimidine core.

    N-(3-NITROPHENYL)-4-METHYLBENZYLAMINE: Contains a nitro group instead of a chloro group, leading to different chemical properties and reactivity.

The uniqueness of N-(3-CHLORO-4-METHYLPHENYL)-2-{[2-(4-METHOXYPHENYL)-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}PROPANAMIDE lies in its combination of functional groups and structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C26H28ClN3O3S

Molecular Weight

498.0 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[2-(4-methoxyphenyl)-7,7-dimethyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl]sulfanyl]propanamide

InChI

InChI=1S/C26H28ClN3O3S/c1-15-6-9-18(12-21(15)27)28-24(31)16(2)34-25-20-14-33-26(3,4)13-22(20)29-23(30-25)17-7-10-19(32-5)11-8-17/h6-12,16H,13-14H2,1-5H3,(H,28,31)

InChI Key

SGYBTIHWRUHPCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)SC2=NC(=NC3=C2COC(C3)(C)C)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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